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Compound of Interest

Compound Name:
4-Chloro-2-isopropylpyrimidin-5-

amine

CAS No.: 849353-37-3

Cat. No.: B3287964

Get Quote

Executive Summary
This guide details the microwave-assisted synthetic utility of 4-Chloro-2-isopropylpyrimidin-
5-amine (CAS: 849353-37-3 / 1077629-19-6), a critical "privileged scaffold" in the development

of kinase inhibitors (specifically CDK, VEGFR, and MAPK pathways).

While the pyrimidine core is ubiquitous in medicinal chemistry, the 2-isopropyl substitution

offers a specific advantage: it enhances lipophilicity and metabolic stability compared to methyl

analogues, while the 5-amino group serves as a versatile handle for cyclization into fused

bicyclic systems (e.g., purines, pyrazolo[4,3-d]pyrimidines).

Key Technical Insight: The presence of the electron-donating amino group at position 5

significantly deactivates the 4-chloro position toward nucleophilic aromatic substitution (

). Conventional thermal heating often results in prolonged reaction times (>12 hours) and
incomplete conversion. Microwave irradiation overcomes this electronic deactivation, driving
reactions to completion in minutes while suppressing side reactions.
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Chemical Profile & Handling
Property Specification

Compound Name 4-Chloro-2-isopropylpyrimidin-5-amine

Structure Pyrimidine ring, 2-isopropyl, 4-chloro, 5-amino

Molecular Weight 171.63 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, MeOH, EtOH; Sparingly

soluble in water

Storage
2-8°C, Inert atmosphere (Argon/Nitrogen

recommended)

Stability
Stable under standard conditions; 4-Cl is

susceptible to hydrolysis at high pH/temp

Core Applications & Protocols
Application A: Nucleophilic Aromatic Substitution ( )
Objective: Functionalization of the C4 position with amines (Anilines/Aliphatic amines).

Challenge: The C5-amino group donates electron density into the ring, raising the LUMO

energy and making the C4-Cl bond less electrophilic. Solution: Microwave irradiation provides

the necessary activation energy to facilitate the formation of the Meisenheimer complex.

Protocol 1: C4-Amination with Anilines
Targeting CDK Inhibitor Intermediates

Reagents:

Substrate: 4-Chloro-2-isopropylpyrimidin-5-amine (1.0 equiv)

Nucleophile: Substituted Aniline (1.2 equiv)

Solvent: n-Butanol or Isopropanol (High loss tangent solvents prefered for efficient coupling)
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Base: DIPEA (2.0 equiv) or catalytic HCl (acid catalysis can activate the pyrimidine N1)

Procedure:

Setup: In a 10 mL microwave process vial, dissolve the pyrimidine substrate (0.5 mmol, 86

mg) in n-Butanol (3 mL).

Addition: Add the substituted aniline (0.6 mmol) followed by DIPEA (1.0 mmol, 174 µL). Cap

the vial with a Teflon-lined septum.

Irradiation: Place in a single-mode microwave reactor.

Temperature: 140 °C

Hold Time: 20 minutes

Pressure Limit: 250 psi

Stirring: High

Workup: Cool to RT. If the product precipitates, filter and wash with cold EtOH. If soluble,

evaporate solvent under reduced pressure and purify via flash chromatography (DCM/MeOH

gradient).

Expert Note: For sterically hindered anilines (e.g., 2,6-disubstituted), increase temperature to

160°C and time to 45 minutes. The 2-isopropyl group on the scaffold does not significantly

hinder the C4 position, but it does increase the solubility of the starting material in alcoholic

solvents.

Application B: Palladium-Catalyzed Suzuki-Miyaura
Coupling
Objective: Formation of C4-Aryl/Heteroaryl bonds. Mechanism: The oxidative addition of Pd(0)

into the C4-Cl bond is the rate-determining step, often sluggish due to the electron-rich nature

of the 5-aminopyrimidine.

Protocol 2: C4-Arylation
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Reagents:

Substrate: 4-Chloro-2-isopropylpyrimidin-5-amine (1.0 equiv)

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Preferred for chloropyrimidines over Pd(PPh₃)₄

Base: 2M Na₂CO₃ (aq) (3.0 equiv)

Solvent: 1,4-Dioxane (3 mL per 0.5 mmol)

Procedure:

Setup: Charge the microwave vial with substrate, boronic acid, and catalyst.

Solvent: Add 1,4-Dioxane and degas with Argon for 2 minutes. Add the aqueous base.[1]

Irradiation:

Temperature: 110 °C

Hold Time: 15 minutes

Power: Dynamic mode (max 200W)

Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.

Data Summary: Thermal vs. Microwave

Method Temperature Time Conversion Yield

Thermal

(Reflux)
100°C 18 Hours 75% 62%

| Microwave | 110°C | 15 Mins | >98% | 89% |

Application C: Cyclization to Purine Analogues
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Objective: Synthesis of 8-substituted-2-isopropyl-9H-purines. Mechanism: Condensation of the

4-amino (installed via

) and 5-amino groups with an orthoester or aldehyde.

Protocol 3: One-Pot Purine Synthesis
Reagents:

Intermediate: 4-(Alkylamino)-2-isopropylpyrimidin-5-amine (from Protocol 1)

Cyclizing Agent: Triethyl orthoformate (Solvent/Reagent) or Aldehyde + Oxidant

Procedure:

Setup: Suspend the diamine intermediate (0.5 mmol) in Triethyl orthoformate (3 mL). Add a

catalytic amount of p-TSA (5 mg).

Irradiation:

Temperature: 140 °C

Hold Time: 10 minutes

Result: The reaction drives the removal of ethanol and closes the imidazole ring rapidly.

Purification: Evaporate excess orthoformate; recrystallize from EtOH/Water.

Visualized Workflows
Reaction Pathway Diagram
The following diagram illustrates the divergent synthesis pathways starting from the core

scaffold.
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Figure 1: Divergent Synthetic Pathways using Microwave Irradiation
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Caption: Divergent synthesis of kinase inhibitor scaffolds from 4-Chloro-2-
isopropylpyrimidin-5-amine.

Mechanistic Insight: Microwave Effect on
This diagram explains why MW is superior for this specific deactivated substrate.
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Click to download full resolution via product page

Caption: Microwave energy overcomes the electronic deactivation of the 5-amino group.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield (

)

5-NH₂ deactivation is too

strong.

Add 1.0 eq of TFA

(Trifluoroacetic acid) to

protonate the 5-NH₂

(temporarily removing its

donating effect) or the ring N,

activating the 4-Cl.

Homocoupling (Suzuki) Oxygen in vessel.

Degas solvent thoroughly with

Argon. Switch to Pd(dppf)Cl₂

which is more robust than

Pd(PPh₃)₄.

Vessel Failure Excessive pressure.

Switch solvent from MeOH

(high vapor pressure) to n-

Butanol or DMF. Ensure

headspace is >30% of vial

volume.

Incomplete Cyclization Water presence.

Use anhydrous orthoesters.

Add molecular sieves to the

reaction vial.
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the 4-chloro-5-aminopyrimidine class due to the proprietary nature of specific intermediate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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